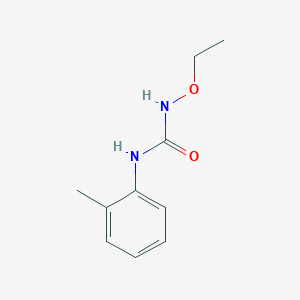
1-Ethoxy-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-3-(o-tolyl)urea is an organic compound with the molecular formula C10H14N2O2 It is a derivative of urea, where the hydrogen atoms are substituted with ethoxy and 2-methylphenyl groups
作用机制
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities . They are often used in the synthesis of novel urease inhibitors .
Mode of Action
It is known that urea derivatives can react via an sn2 pathway or an sn1 pathway, depending on the nature of the halides . This interaction with its targets could lead to changes at the molecular level, affecting the function of the target.
Biochemical Pathways
It is known that urea derivatives play a vital role in pharmaceutical chemistry, particularly in the development and discovery of novel urease inhibitors . Urease is an enzyme that plays a crucial role in the nitrogen cycle in organisms.
Pharmacokinetics
The presence of two hydroxyl groups in some urea derivatives is suggested to increase their solubility in water, which is important for compounds used as therapeutic drugs .
Result of Action
It is known that urea derivatives can have a wide spectrum of biological activities . As urease inhibitors, they could potentially disrupt the function of the urease enzyme, leading to changes in the nitrogen cycle within organisms.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(o-tolyl)urea can be synthesized through the reaction of 2-methylaniline with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{C}_8\text{H}_9\text{NH}_2 + \text{C}3\text{H}5\text{NO} \rightarrow \text{C}{10}\text{H}{14}\text{N}_2\text{O}_2 ]
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-3-(2-methylphenyl)urea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
化学反应分析
Types of Reactions: 1-Ethoxy-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds.
科学研究应用
1-Ethoxy-3-(o-tolyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials.
相似化合物的比较
- 1-Ethyl-3-(2-methoxyphenyl)urea
- 1-Ethyl-3-(2-methylphenyl)urea
- 1-Ethoxy-3-(4-methylphenyl)urea
Uniqueness: 1-Ethoxy-3-(o-tolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
1-ethoxy-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-12-10(13)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKRXKQLNUBMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
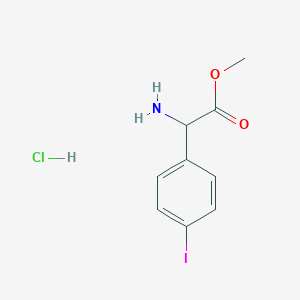
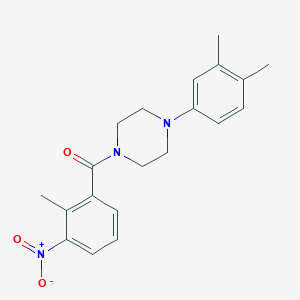
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)
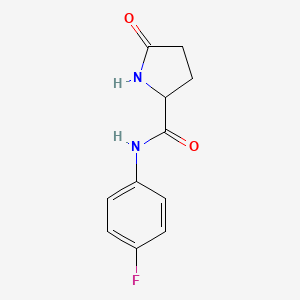
![N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2775300.png)
![1-(3-Chloro-4-methylbenzenesulfonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2775302.png)
![3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)
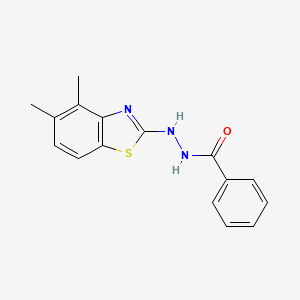
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)
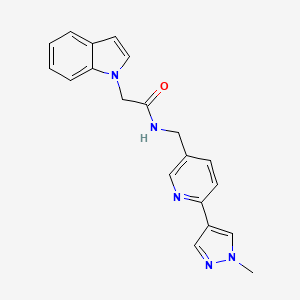
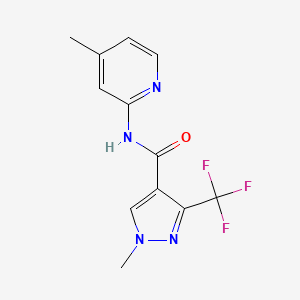
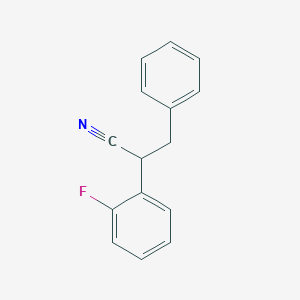
![(benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione](/img/structure/B2775313.png)
![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)
